Aniline sulphate
Description
Aniline sulfate (CAS 542-16-5) is an organic salt formed by the reaction of aniline (C₆H₅NH₂) with sulfuric acid. It has the molecular formula C₆H₉NO₄S and a molecular weight of 191.205 g/mol. Key properties include:
- Density: 1.38 g/cm³
- Boiling Point: 184.4°C
- Melting Point: -6°C
- Appearance: Fine reddish-brown crystalline powder with a characteristic odor .
Aniline sulfate is hygroscopic and highly soluble in water, with decomposition occurring in aqueous solutions to form sulfuric acid and aniline. It is classified under GHS hazard categories GHS05 (corrosive), GHS06 (toxic), GHS08 (health hazard), and GHS09 (environmental hazard), necessitating stringent handling protocols .
Properties
IUPAC Name |
aniline;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.H2O4S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOLGSSKLPLTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2424-53-5, 29961-02-2, 542-16-5, 62-53-3 (Parent) | |
| Details | Compound: Benzenamine, sulfate (2:1) | |
| Record name | Benzenamine, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Benzenamine, sulfate (2:1) | |
| Record name | Benzenamine, homopolymer, sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29961-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Benzenamine, sulfate (2:1) | |
| Record name | Benzenamine, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Benzenamine, sulfate (2:1) | |
| Record name | Aniline sulphate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Details | Compound: Benzenamine, sulfate (2:1) | |
| Record name | Aniline sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020305504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90942445 | |
| Record name | Sulfuric acid--aniline (1/1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20305-50-4, 2424-53-5 | |
| Record name | Benzenamine, sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20305-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline sulphate (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020305504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--aniline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aniline sulphate (1:1) | |
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| Record name | Aniline sulphate | |
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Preparation Methods
Catalytic Sulfonation Using Metal Hydrogen Sulfates
A patent (CN105481735A) describes a novel catalytic approach for synthesizing aniline-2-sulfonic acid, wherein aniline sulphate forms as an intermediate . The method employs metal hydrogen sulfates (e.g., sodium pyrosulfate, ) as catalysts under controlled conditions:
Reaction Conditions :
-
Temperature : 170–210°C
-
Time : 15–20 hours
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Molar Ratio : Aniline:sulfuric acid:catalyst = 1:1:1.2
Key Advantages :
-
Yield : >95% for the final sulfonic acid product.
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Reusability : The catalyst is recoverable via evaporation of aqueous filtrates.
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Waste Reduction : Closed-loop recycling minimizes environmental impact.
This method highlights the dual role of sulfuric acid as both a reactant and a protonating agent, with the metal hydrogen sulfate facilitating electrophilic aromatic substitution .
Kinetic and Mechanistic Insights in Concentrated Sulfuric Acid
A kinetic study of aniline sulphonation in 99.99–102.3% revealed that the reaction proceeds via electrophilic attack by on the anilinium cation :
Experimental Findings :
-
Temperature Dependence : At 25°C, the reaction favors meta- and para-sulfonation, with ortho-isomers constituting <2% of products.
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Rate Law : First-order dependence on anilinium sulphate concentration.
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Solvent Effects : Increased sulfuric acid concentration enhances the electrophilicity of , accelerating sulphonation.
These insights underscore the importance of acid strength and reaction milieu in directing substitution patterns .
Comparative Analysis of Preparation Methods
| Method | Reactants | Conditions | Catalyst | Yield | Key Feature |
|---|---|---|---|---|---|
| Acid-Base Neutralization | Aniline, | Room temperature | None | High (assumed) | Simple, no by-products |
| Sulphonation Intermediate | Aniline, | 180–200°C | None | Not specified | Forms transient intermediate |
| Catalytic Sulfonation | Aniline, | 170–210°C, 15–20 h | >95% | High yield, recyclable catalyst | |
| Kinetic Study | Anilinium sulphate | 25°C, concentrated acid | None | N/A | Mechanistic insight into sulphonation |
Industrial Applications and Environmental Considerations
This compound’s primary industrial use lies in dyestuff manufacturing, where it serves as a precursor to sulfonic acids. The catalytic method is particularly advantageous for large-scale production due to its high efficiency and reduced waste. Environmental concerns associated with traditional sulphonation routes (e.g., nitro reduction and halogenation) are mitigated through closed-loop systems and catalyst recovery.
Chemical Reactions Analysis
Coordination Chemistry with Transition Metals
Aniline sulfate reacts with copper(II) salts (e.g., CuSO₄, CuCl₂, CuBr₂) in aqueous solutions to form copper(II)-aniline complexes rather than conductive polyaniline composites, as previously hypothesized. Key findings include:
-
Product Characterization :
-
Reaction Conditions :
Copper Salt Solvent Product Conductivity CuSO₄ H₂O <10⁻⁶ S/cm CuCl₂ H₂O <10⁻⁶ S/cm CuBr₂ H₂O <10⁻⁶ S/cm
Oxidative Polymerization
Aniline sulfate participates in oxidative polymerization under acidic conditions, often yielding polyaniline (PANI) derivatives:
-
Silver Nitrate Acceleration :
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Electrochemical Oxidation :
Catalytic Pathways
The synthesis of aniline via benzene amination on Ni(111) surfaces involves two mechanisms:
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Langmuir-Hinshelwood :
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Rideal-Eley :
Stability and Decomposition
Scientific Research Applications
Chemical Synthesis
Aniline sulfate serves as a precursor in the synthesis of various chemical compounds. It is particularly important in the production of:
- Dyes and Pigments : Aniline derivatives are widely used in dye manufacturing. Aniline sulfate can be converted into sulfanilic acid, which is a key intermediate for azo dyes. These dyes are essential in textile and food industries due to their vibrant colors and stability .
- Pharmaceuticals : Aniline sulfate can be transformed into various pharmaceutical compounds. For instance, it is involved in the synthesis of acetaminophen (paracetamol), a widely used analgesic and antipyretic drug .
Environmental Applications
Aniline sulfate also plays a role in environmental science, particularly in wastewater treatment:
- Microbial Community Dynamics : Studies have shown that aniline influences microbial communities involved in sulfate reduction processes. In laboratory settings, increasing concentrations of aniline have been found to affect the performance of bioreactors designed for treating high-sulfate wastewater. The presence of aniline alters the microbial community structure, favoring sulfate-reducing bacteria (SRB) such as Desulfomicrobium, which are crucial for bioremediation efforts .
- Toxicity Assessment : Aniline sulfate is recognized for its toxicity, which necessitates careful monitoring in industrial applications. Its toxicological profile includes adverse effects on aquatic organisms and potential health risks to humans .
Analytical Chemistry
In analytical chemistry, aniline sulfate finds use as a reagent:
- Detection of Lignin : A 1% solution of aniline sulfate is employed as a reagent for detecting lignin in mechanical pulp paper. This application is significant in the paper industry, where lignin content can influence the quality and properties of paper products. The reaction produces distinct color changes depending on the type of fiber present .
- Titration Methods : Aniline sulfate has been utilized in titration methods to analyze mixtures containing acetanilid and acetphenetidin. This application demonstrates its role in pharmaceutical analysis and quality control .
Case Studies
-
Wastewater Treatment Case Study :
- A laboratory-scale expanded granular sludge bed reactor was employed to study the effects of aniline on microbial communities involved in sulfate reduction. The study revealed that high concentrations of aniline led to the accumulation of volatile fatty acids, which adversely affected the performance of the bioreactor, highlighting the need for careful management of aniline concentrations in wastewater treatment processes .
-
Colorimetric Analysis Case Study :
- In a series of experiments focused on paper quality assessment, aniline sulfate was used to detect lignin content. The results showed that different types of fibers produced distinct color reactions when treated with aniline sulfate, confirming its utility as a reliable reagent in quality control processes within the paper industry .
Mechanism of Action
The mechanism by which aniline sulphate exerts its effects is primarily through its interaction with other chemicals. In the detection of lignin, for example, this compound reacts with lignin-containing fibers to produce a yellow color, indicating the presence of lignin. This reaction involves the formation of a complex between this compound and lignin, which is detectable by its distinct color change.
Comparison with Similar Compounds
Phosphate Salts of Aniline
Aniline forms several phosphate salts, which differ in stoichiometry and crystallinity:
Key Differences :
Sulfonate Derivatives
Sulfonate derivatives of aniline exhibit distinct structural and functional properties:
Comparison :
Doped Triglycine Sulfate (TGS) Crystals
Aniline-doped triglycine sulfate (TGS) crystals are used in ferroelectrics and infrared detectors:
Impact of Doping :
- Aniline incorporation increases crystal hardness and reduces domain mobility, enhancing thermal stability for detector applications .
Biological Activity
Aniline sulfate, a salt derived from aniline, has garnered attention for its biological activities and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of aniline sulfate, focusing on its antimicrobial properties, toxicological effects, and interactions with biological systems.
Overview of Aniline Sulfate
Aniline sulfate is formed by the reaction of aniline with sulfuric acid, resulting in a compound that retains the functional properties of aniline while exhibiting different solubility and reactivity characteristics. This compound is often used in chemical synthesis and has implications in pharmacology due to its interactions with biological systems.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of aniline sulfate and related compounds. For instance, a series of benzylated intermediates derived from salicylanilide were tested against Staphylococcus aureus , revealing significant antibacterial activity .
Table 1: Antimicrobial Activity of Aniline Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Aniline sulfate | Staphylococcus aureus | >256 µg/mL |
| Benzylated derivatives | Various strains | >256 µg/mL |
| Salicylanilide derivatives | Staphylococcus aureus | <10 µg/mL |
This table summarizes the varying effectiveness of different aniline derivatives against bacterial strains. Notably, while aniline sulfate itself showed limited activity, derivatives like salicylanilide exhibited potent antibacterial effects.
Toxicological Effects
The toxicological profile of aniline and its salts, including aniline sulfate, has been extensively studied. An evaluation statement highlighted that exposure to aniline can lead to significant health risks, including carcinogenicity and methaemoglobinemia, where hemoglobin is altered to a form that cannot carry oxygen effectively .
Key Toxicological Findings:
- Carcinogenic Potential : Occupational exposure to aniline has been linked to bladder cancer through several case-control studies.
- Toxicokinetics : Aniline is well absorbed via oral, dermal, and inhalation routes, with absorption rates varying between species .
- Health Effects : Chronic exposure can lead to systemic toxicity affecting red blood cells and spleen function.
Biological Mechanisms
The biological mechanisms through which aniline sulfate exerts its effects are multifaceted. Research indicates that it may influence cellular processes by modulating oxidative stress pathways and interacting with various cellular targets.
Case Study: Enhanced Degradation by Desulfatiglans anilini
A notable case study involved the sulfate-reducing bacterium Desulfatiglans anilini , which demonstrated enhanced degradation of aniline in anaerobic conditions. This organism utilizes aniline as a carbon source, indicating potential bioremediation applications for environments contaminated with aromatic amines .
Q & A
Q. What are the key chemical reactions involving aniline sulphate in organic synthesis?
this compound reacts with concentrated sulfuric acid upon heating to form sulphanilic acid (p-aminobenzene sulfonic acid), a critical intermediate in dye synthesis . It also serves as a precursor for polyaniline production when oxidized with iodine, yielding conductive polymers with crystallinity and electrical properties comparable to traditional methods .
Q. How can this compound be distinguished from other aniline salts (e.g., hydrochloride) in laboratory settings?
Specific ion tests are employed:
- Sulphate detection : Add BaCl₂ in dilute HCl to produce a white BaSO₄ precipitate .
- Chloride detection : Use AgNO₃ to form AgCl precipitates in hydrochloride salts . IR spectroscopy further distinguishes salts via NH stretching bands (3100–3500 cm⁻¹) and SO₄²⁻ vibrational modes .
Q. What are the solubility characteristics of this compound in aqueous and organic solvents?
this compound is miscible in water but immiscible in non-polar solvents. Solubility tests show it forms white precipitates in concentrated H₂SO₄ and reacts with NaOH to release aniline .
Advanced Research Questions
Q. What experimental design strategies optimize the photocatalytic degradation of aniline derivatives using sulfate-based catalysts?
The Box-Behnken design (BBD) efficiently optimizes parameters like catalyst loading (e.g., 0.5 g/L MnFe₂O₄/Zn₂SiO₄), pH (neutral), and irradiation time. This approach achieved 95% aniline degradation under simulated solar radiation, validated via pseudo-first-order kinetics . Radical trapping experiments identified hydroxyl radicals (•OH) as primary reactive species .
Q. How do computational studies enhance the understanding of this compound’s electronic structure and reactivity?
Density functional theory (DFT) reveals geometric and electronic changes during redox processes. For example, aniline trications exhibit a 5.15 eV energy barrier when transitioning from neutral to charged states, explaining stability under high-energy conditions . Coupled with mass spectrometry, these models validate fragmentation pathways observed experimentally .
Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?
Multi-technique characterization resolves discrepancies:
Q. How can researchers mitigate experimental variability in toxicological assays involving this compound?
Standardize protocols:
- Use gloveboxes with HEPA filtration to prevent airborne exposure .
- Dissolve in 0.1 M PBS (pH 6.8) to avoid precipitation .
- Validate biomarkers (e.g., hemoglobin adducts) via LC-MS/MS for specificity .
Methodological Guidelines
- Synthesis Optimization : For polyaniline synthesis, iodine-mediated oxidation in ethanol reduces toxicity compared to dichloromethane .
- Analytical Validation : Combine AgNO₃/BaCl₂ tests with FTIR to confirm sulfate presence .
- Photocatalytic Studies : Use BBD to model interactions between pH, catalyst dose, and irradiation intensity .
- Computational Modeling : Employ DFT to predict transition states and validate with experimental mass spectrometry .
Data Contradictions and Resolutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
